4-Chloro-3-trifluoromethyl-benzenethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

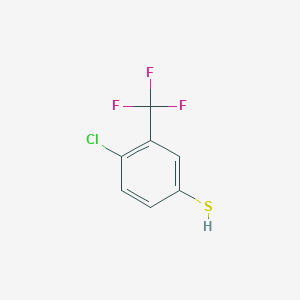

The compound 4-Chloro-3-trifluoromethyl-benzenethiol is a chlorinated and trifluoromethylated benzenethiol, which is a class of aromatic compounds containing sulfur. This compound is structurally related to various other chloro- and trifluoromethyl-substituted aromatic compounds that have been studied for their potential applications in medicinal chemistry and materials science due to their unique electronic and steric properties.

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, involves multiple steps including the hydrolytic cleavage of benzothiazole derivatives and the reaction of aniline derivatives with ammonium thiocyanate in hydrochloric acid . These methods highlight the reactivity of the chloro- and trifluoromethyl- groups in facilitating the formation of benzenethiols and their derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Chloro-3-trifluoromethyl-benzenethiol has been characterized using various spectroscopic techniques. For instance, the molecular structural parameters and vibrational frequencies of related molecules have been obtained using Density Functional Theory (DFT) calculations . These studies provide insights into the electronic structure and reactivity of such compounds.

Chemical Reactions Analysis

Compounds with chloro- and trifluoromethyl- groups on the benzene ring can participate in various chemical reactions. For example, benzenethiols can undergo condensation and oxidative cyclization with β-diketones/β-ketoesters to form benzothiazines, which can be further oxidized to sulfones . Additionally, these compounds can be used in catalytic processes, such as the activation of oxidation and transfer hydrogenation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and trifluoromethyl-substituted aromatic compounds are influenced by the presence of these substituents. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can affect the acidity of adjacent functional groups and the overall reactivity of the molecule. The crystal structures of related compounds reveal that weak intermolecular interactions, such as hydrogen bonding and π-π stacking, play a role in the solid-state packing of these molecules .

Applications De Recherche Scientifique

Synthesis Applications

Synthesis of Benzothiazines and Sulfones : The compound is used in the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, which is further converted into 4H-1,4-benzothiazines and their sulfones. This synthesis involves hydrolytic cleavage and cyclization processes, important in developing fluorinated sulfones and other complex structures (Thomas, Gupta, & Gupta, 2003).

Metalation of Halobenzotrifluorides : 4-Chloro-3-trifluoromethyl-benzenethiol plays a role in the study of metalation reactions. Its derivatives undergo deprotonation when treated with alkyllithiums, leading to hydrogen/metal interconversion at specific positions, demonstrating regioselectivity in chemical reactions (Mongin, Desponds, & Schlosser, 1996).

Ortholithiation Studies : The compound is involved in ortholithiation studies with lithium diisopropylamide, showcasing characteristics of aggregation rate-limiting reactions. This study helps in understanding the kinetics and mechanisms of such metalation processes (Hoepker et al., 2011).

Material Science and Catalysis

Trifluoromethylation of Arenes : In material science, its derivatives are used in the trifluoromethylation of aromatic compounds, an important reaction in developing materials with specific electronic properties (Mejía & Togni, 2012).

Molecular Junction Conductance : Its derivatives are also significant in the study of molecular-scale electronics, particularly in measuring the conductance of a molecular junction, which is a fundamental aspect of developing electronic components at a molecular scale (Reed et al., 1997).

Pharmacological Applications

- Antihyperglycemic Agents : In pharmacology, derivatives of 4-Chloro-3-trifluoromethyl-benzenethiol are used in synthesizing antihyperglycemic agents, demonstrating the compound's relevance in medicinal chemistry (Kees et al., 1996).

Chemistry and Reaction Mechanisms

Michael-Type Addition : The compound is involved in the study of Michael-type addition reactions, providing insights into reaction rates, equilibria, and the influence of substituents on these processes (van Axel Castelli et al., 1999).

Gold Complexes : It's used in the preparation of gold(I) complexes, which are important in various catalytic and material science applications (Nakamoto, Hiller, & Schmidbaur, 1993).

Antimicrobial Agents : Derivatives of the compound are synthesized for their potential as antimicrobial agents, which is a significant area in medical chemistry (Rathore & Kumar, 2006).

Reductive Dehalogenation : The compound is used in the reductive dehalogenation of α-halocarbonyl compounds, a key reaction in organic synthesis (Dong et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

4-chloro-3-(trifluoromethyl)benzenethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3S/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZQSTUDNPQHCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406940 |

Source

|

| Record name | 4-Chloro-3-trifluoromethyl-benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-trifluoromethyl-benzenethiol | |

CAS RN |

18800-22-1 |

Source

|

| Record name | 4-Chloro-3-trifluoromethyl-benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)